1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene]
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Overview
Description
1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] is an organic compound characterized by its unique structure, which includes a sulfonyl group bridging two benzene rings, each substituted with prop-1-en-1-yl and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxydiphenyl sulfone and allyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous solution with caustic soda lye at a temperature of 55-60°C under autogenously generated pressure for 8 hours.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] follows similar steps but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: The prop-1-en-1-yl and propoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]: Similar structure but different substituents, leading to distinct chemical properties.
Bis(3-allyl-4-hydroxyphenyl)sulfone: Another related compound with variations in the substituents.
Uniqueness
1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
920281-39-6 |
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Molecular Formula |
C24H30O4S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-prop-1-enyl-4-(3-prop-1-enyl-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C24H30O4S/c1-5-9-19-17-21(11-13-23(19)27-15-7-3)29(25,26)22-12-14-24(28-16-8-4)20(18-22)10-6-2/h5-6,9-14,17-18H,7-8,15-16H2,1-4H3 |
InChI Key |
HTOFCEDRHDTHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)C=CC)C=CC |
Origin of Product |
United States |
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